![molecular formula C18H22N4O3S2 B6434625 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392293-62-8](/img/structure/B6434625.png)
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is a complex organic molecule. It contains several functional groups, including a carbamoyl group, a sulfanyl group, a thiadiazole ring, and a cyclohexanecarboxamide moiety. The presence of a methoxyphenyl group indicates that it has a phenyl ring substituted with a methoxy group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbamoyl group might be involved in hydrolysis or condensation reactions. The thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carbamoyl and sulfanyl groups could impact its polarity and solubility .Applications De Recherche Scientifique
Antioxidant Properties
This compound, being a derivative of thiazole, may exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various diseases and boost overall health.
Analgesic Potential
Thiazole derivatives have been found to act as analgesics . Therefore, “Oprea1_175677” could potentially be used in pain management.
Anti-inflammatory Uses
The compound may have anti-inflammatory effects . This could make it useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Research has shown that thiazole derivatives can exhibit antimicrobial properties . This suggests that “Oprea1_175677” could be used in the development of new antimicrobial drugs.
Antifungal Applications
Thiazole derivatives have been found to possess antifungal properties . This could make “Oprea1_175677” a potential candidate for the development of new antifungal medications.
Antiviral Properties
The compound may also have antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Effects
Thiazole derivatives have been found to act as diuretics . This could mean that “Oprea1_175677” might be used to increase urine production in the body, helping to remove excess water and salt.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that “Oprea1_175677” could potentially be used in cancer treatment.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-25-14-9-7-13(8-10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKATTGWDGDRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

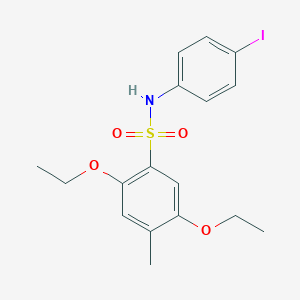
![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)
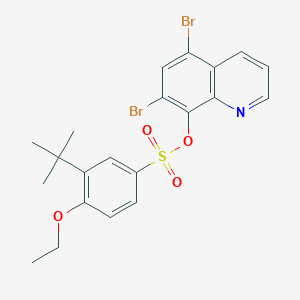
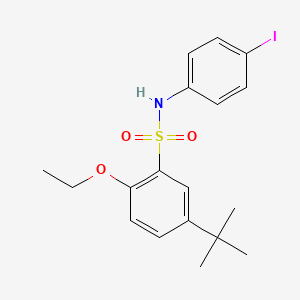
![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

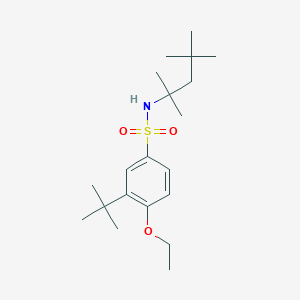
![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
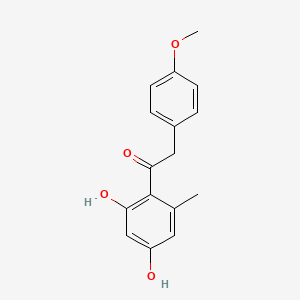

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)